2-((3-Chloropyridin-2-yl)oxy)acetic acid
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Overview
Description
2-((3-Chloropyridin-2-yl)oxy)acetic acid: is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chloro substituent at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Chloropyridin-2-yl)oxy)acetic acid typically involves the reaction of 3-chloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom on the pyridine ring is replaced by the chloroacetic acid moiety. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-((3-Chloropyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro substituent on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2-((3-Chloropyridin-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-Chloropyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The chloro substituent and the pyridine ring play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Chloro-2-pyridinyl)acetic acid: Similar structure but lacks the oxyacetic acid moiety.
Triclopyr: Contains a trichloropyridinyl group and is used as a herbicide.
2-(4-Chloropyridin-3-yl)acetic acid: Similar structure with the chloro substituent at a different position.
Uniqueness: 2-((3-Chloropyridin-2-yl)oxy)acetic acid is unique due to the presence of both the chloro substituent and the oxyacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H6ClNO3 |
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Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-2-1-3-9-7(5)12-4-6(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
POHCMVRSFSRTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)Cl |
Origin of Product |
United States |
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